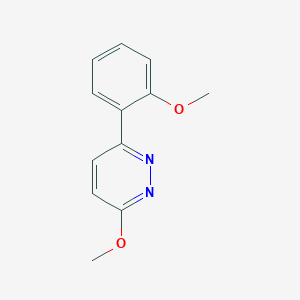
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate typically involves the reaction of tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate with appropriate reagents under controlled conditions. For example, one method involves adding sodium methoxide to an ice-cold solution of the compound in methanol, followed by stirring at room temperature for 16 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process generally involves standard organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Sodium Methoxide: Used in the preparation of the compound.
Methanol: Common solvent for the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a tool for understanding biological processes .
Industry: In the industrial sector, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Uniqueness: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14ClN3O2 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-5-7(11)13-8/h5-6H,1-4H3 |
Clave InChI |
GLHNAWJMCRAYPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)



